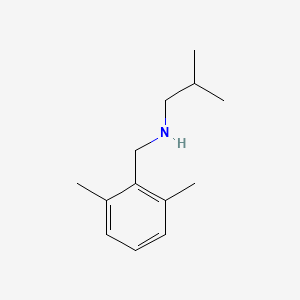

(2,6-Dimethylphenyl)methylamin CAS No. 1521977-32-1"

>

(2,6-Dimethylphenyl)methylamin CAS No. 1521977-32-1"

>

(2,6-Dimethylphenyl)methylamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

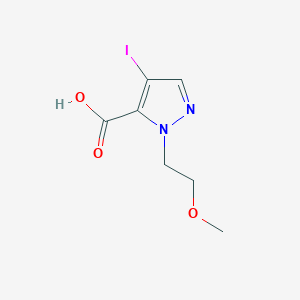

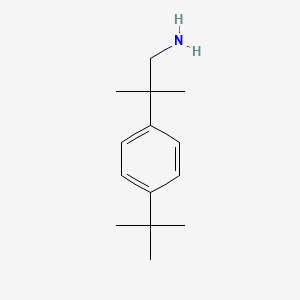

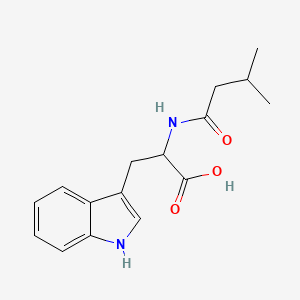

“(2,6-Dimethylphenyl)methylamine” is a chemical compound with the molecular formula C13H21N . It has a molecular weight of 191.32 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, amines can generally be synthesized through various methods. One such method is the catalytic protodeboronation of pinacol boronic esters . Another method involves the alkylation and acylation of amines .Molecular Structure Analysis

The molecular structure of “(2,6-Dimethylphenyl)methylamine” consists of a total of 36 bonds . There are 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis

Amines, including “(2,6-Dimethylphenyl)methylamine”, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,6-Dimethylphenyl)methylamine” include a molecular weight of 191.32 and a molecular formula of C13H21N . Other specific properties such as boiling point, melting point, and density were not found in the search results.Wirkmechanismus

The exact mechanism of action of [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine is not fully understood, but it is known to interact with several receptors and ion channels in the body. [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine also interacts with the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation.

Biochemical and Physiological Effects:

[(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

[(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has several advantages as a pharmacological tool for scientific research. It is relatively easy to synthesize and has a high purity. [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine also exhibits a wide range of biological activities, making it useful for investigating different pathways and mechanisms in the body. However, there are also some limitations to using [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine in lab experiments. It has been shown to be toxic at high doses, and its effects on the body may vary depending on the dose and route of administration.

Zukünftige Richtungen

There are several future directions for research on [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine. One area of interest is its potential as a treatment for cancer. [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has been shown to inhibit the growth of cancer cells, and further research could investigate its efficacy as a cancer treatment in animal models and clinical trials. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has been shown to have neuroprotective effects, and further research could investigate its potential as a therapeutic agent for these diseases. Additionally, further research could investigate the structure-activity relationships of arylalkylamines, including [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine, to develop more potent and selective pharmacological tools.

Synthesemethoden

[(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine can be synthesized through a multistep process involving the condensation of 2,6-dimethylbenzaldehyde and isobutyraldehyde, followed by reduction with sodium borohydride. This method yields [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine with high purity and good yield.

Wissenschaftliche Forschungsanwendungen

Therapeutisches Potenzial

Imidazol, ein fünfringiger heterozyklischer Rest, ist für seine breite Palette an chemischen und biologischen Eigenschaften bekannt . Verbindungen, die Imidazol enthalten, wurden bei der Entwicklung neuer Medikamente eingesetzt . Sie zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, Antitumor-, Antidiabetika-, Antiallergika-, Antipyretika-, antivirale, antioxidative, antiamoebische, antihelminthische, antifungale und ulzerogene Aktivitäten .

Copolymerisation

2,5-Dimethylphenol (25DMP) wurde unter Verwendung eines bestimmten Katalysators erfolgreich mit 2,6-Dimethylphenol (26DMP) copolymerisiert . Das resultierende Copolymer weist eine höhere thermische Luftstabilität von etwa 70 °C sowie verbesserte mechanische Eigenschaften im Vergleich zu dem herkömmlichen Poly(2,6-dimethyl-1,4-phenylenether) (PPE) auf .

Technische Kunststoffe

Poly(2,6-dimethyl-1,4-phenylenether) (PPE) ist ein weit verbreiteter technischer Kunststoff, der aufgrund seiner guten mechanischen und dimensionalen Stabilität, geringer Wasseraufnahme und niedriger dielektrischer Eigenschaften in einer Vielzahl von Bereichen eingesetzt wird .

Stabilität gegenüber ultravioletter Strahlung

PPE zersetzt sich wahrscheinlich unter Einwirkung ultravioletter Strahlung, was zu einer Vergilbung führt . Gehinderte Amine sind das typische Antioxidans, das radikalische Spezies abfängt, um ein stabiles Nitroxylradikal zu bilden . UV-stabiles PPE wurde auch durch Einarbeitung von gehinderten Aminen als Additiv hergestellt .

Hochleistung-PPE

Aufgrund der geringen Oxidationsstabilität des Polymers ist ein Vermischen mit einem anderen Kunststoff wie Polystyrol erforderlich, um die Glasübergangstemperatur für die Spritzverarbeitung zu senken . Somit bleibt das Potenzial von PPE in Bezug auf die industrielle Anwendung derzeit ungenutzt .

Eigenschaften

IUPAC Name |

N-[(2,6-dimethylphenyl)methyl]-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-10(2)8-14-9-13-11(3)6-5-7-12(13)4/h5-7,10,14H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBFEQZMSRAXRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CNCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2384970.png)

![3-(2-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2384971.png)

![3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2384972.png)

![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384977.png)

![1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2384979.png)

![(3,4-Difluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2384980.png)

![N-(4-ethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2384983.png)